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Compound of Interest

Compound Name: 1H,1H-Perfluorononylamine

Cat. No.: B1333418 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of

1H,1H-Perfluorononylamine. Due to the limited availability of specific quantitative solubility

data in public literature, this document focuses on the foundational principles governing its

solubility, presents a qualitative solubility profile, and offers a detailed experimental protocol for

researchers to determine precise quantitative values.

Physicochemical Properties of 1H,1H-
Perfluorononylamine
A foundational understanding of the physicochemical properties of 1H,1H-
Perfluorononylamine is essential for predicting its behavior in various solvent systems.
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Property Value Source

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,

9-heptadecafluorononan-1-

amine

[1]

CAS Number 355-47-5 [1]

Molecular Formula C₉H₄F₁₇N [1]

Molecular Weight 449.11 g/mol [1]

Computed XLogP3 5.1 [1]

Principles of Solubility for Fluorinated Amines
The solubility of 1H,1H-Perfluorononylamine is dictated by its unique bifunctional nature: a

highly fluorinated, long alkyl chain and a primary amine group.

The Perfluoroalkyl Chain: The C₈F₁₇ chain is responsible for the compound's fluorous nature.

Perfluorocarbons are known to be both hydrophobic (water-repelling) and lipophobic (oil-

repelling). This is due to the high electronegativity and low polarizability of the fluorine atoms,

which results in weak van der Waals interactions with both hydrocarbon and polar solvent

molecules.[2] Consequently, highly fluorinated compounds often exhibit limited solubility in

common organic solvents.

The Amine Functional Group: The primary amine (-NH₂) group introduces polarity and the

capacity for hydrogen bonding. Generally, amines are soluble in many organic solvents.[3]

The basicity of the amine group also allows for salt formation in the presence of acids, which

can dramatically increase solubility in protic solvents. However, the introduction of fluorine

atoms weakens the basicity of amines.[4]

The overall solubility of 1H,1H-Perfluorononylamine in a given organic solvent is a balance

between the fluorous nature of its tail and the polar, basic nature of its amine head.

Qualitative Solubility Profile
While precise quantitative data is scarce, a qualitative solubility profile can be predicted based

on general chemical principles. The following table summarizes the expected solubility of
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1H,1H-Perfluorononylamine in various classes of organic solvents. It is critical for researchers

to experimentally verify these predictions.
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Solvent Class
Representative
Solvents

Expected Solubility Rationale

Fluorinated Solvents
Perfluorohexane,

Perfluorooctane
Soluble

"Like-dissolves-like"

principle. The

perfluorinated chain of

the amine will have

favorable interactions

with fluorous solvents.

Polar Aprotic Solvents

Acetone, Acetonitrile,

Dimethyl Sulfoxide

(DMSO)

Sparingly Soluble to

Insoluble

While the amine group

can interact with these

solvents, the long,

lipophobic fluorinated

tail is expected to

significantly limit

solubility.

Polar Protic Solvents Methanol, Ethanol
Sparingly Soluble to

Insoluble

Similar to polar aprotic

solvents, the large

fluorous tail will likely

dominate, despite the

potential for hydrogen

bonding with the

amine group.

Nonpolar Solvents Hexane, Toluene
Sparingly Soluble to

Insoluble

The lipophobicity of

the perfluoroalkyl

chain leads to poor

interactions with

hydrocarbon-based

solvents.

Chlorinated Solvents Dichloromethane,

Chloroform

Sparingly Soluble These solvents have

intermediate polarity

and may offer slightly

better solvation

compared to

hydrocarbons, but
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solubility is still

expected to be limited.

Semiconductor

Solvents

PGMEA, Ethyl

Lactate,

Cyclohexanone

Soluble to Sparingly

Soluble

Patent literature

suggests its use in

formulations with

these solvents,

indicating at least

moderate solubility is

achievable for specific

applications.

Experimental Protocol for Quantitative Solubility
Determination
To obtain precise solubility data, the shake-flask method is a reliable and widely adopted

technique.[5][6][7][8] The following protocol outlines the procedure for determining the solubility

of 1H,1H-Perfluorononylamine, followed by quantitative analysis using Gas Chromatography-

Mass Spectrometry (GC-MS).

Objective: To determine the saturation solubility of 1H,1H-Perfluorononylamine in a selected

organic solvent at a specific temperature (e.g., 25 °C).

Materials:

1H,1H-Perfluorononylamine (solid or liquid)

Selected organic solvent (analytical grade)

Glass vials with PTFE-lined screw caps

Analytical balance

Thermostatically controlled shaker or incubator

Syringe filters (PTFE, 0.22 µm)
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Volumetric flasks and pipettes

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

Preparation of a Saturated Solution:

Add an excess amount of 1H,1H-Perfluorononylamine to a glass vial. An excess is

confirmed by the presence of undissolved material at the end of the equilibration period.

Add a known volume of the selected organic solvent to the vial.

Securely cap the vial. Prepare at least three replicates for statistical validity.

Equilibration:

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

Agitate the mixture for a sufficient period to ensure equilibrium is reached. For poorly

soluble compounds, this can range from 24 to 72 hours.[5] A preliminary time-course study

is recommended to determine the minimum time to reach a solubility plateau.

Sample Separation:

After equilibration, allow the vials to stand undisturbed at the same constant temperature

to let the undissolved solid settle.

Carefully withdraw an aliquot of the supernatant using a syringe.

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to

remove any undissolved microparticles. This step is critical to prevent overestimation of

solubility.

Sample Preparation for Analysis:

Accurately dilute the filtered saturate with the same organic solvent to a concentration that

falls within the linear range of the GC-MS calibration curve. A series of dilutions may be
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necessary.

Quantitative Analysis by GC-MS:

Calibration: Prepare a series of standard solutions of 1H,1H-Perfluorononylamine of

known concentrations in the chosen solvent. Run these standards on the GC-MS to

generate a calibration curve (peak area vs. concentration).

Sample Analysis: Inject the diluted, filtered sample onto the GC-MS under the same

conditions as the standards.

Quantification: Determine the concentration of 1H,1H-Perfluorononylamine in the diluted

sample by interpolating its peak area from the calibration curve.

Calculation: Calculate the original solubility in the saturated solution, accounting for the

dilution factor used. Report the final solubility in units such as g/L or mol/L.

Note on GC-MS Analysis of Amines: Amines can sometimes exhibit poor peak shape and

tailing on standard GC columns.[9] Derivatization (e.g., with trifluoroacetic anhydride) may be

employed to improve chromatographic performance if necessary.[10]

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining

solubility.
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Fig. 1: Workflow for Shake-Flask Solubility Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1333418?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1H_1H-Perfluorononylamine
https://pubchem.ncbi.nlm.nih.gov/compound/1H_1H-Perfluorononylamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC2527468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2527468/
https://www.quora.com/Are-amines-soluble-in-organic-solvents
https://www.alfa-chemistry.com/organo-fluoro-chem/fluorinated-amines.html
https://enamine.net/public/biology-services/Shake-Flask-Aqueous-Solubility-Assay-(kinetic-or-thermodynamic-assay-conditions).pdf
https://downloads.regulations.gov/EPA-HQ-OPPT-2022-0462-0021/attachment_13.pdf
https://bioassaysys.com/wp-content/uploads/Solubility-Service-Shake-Flask.pdf
https://ps.tbzmed.ac.ir/Inpress/ps-40027.pdf
https://vtechworks.lib.vt.edu/server/api/core/bitstreams/e93e1698-e8d1-44ce-a636-c65a321f26e0/content
https://www.h-brs.de/sites/default/files/fb05_eureka_ijms_263_2007_45-53.pdf
https://www.benchchem.com/product/b1333418#solubility-of-1h-1h-perfluorononylamine-in-organic-solvents
https://www.benchchem.com/product/b1333418#solubility-of-1h-1h-perfluorononylamine-in-organic-solvents
https://www.benchchem.com/product/b1333418#solubility-of-1h-1h-perfluorononylamine-in-organic-solvents
https://www.benchchem.com/product/b1333418#solubility-of-1h-1h-perfluorononylamine-in-organic-solvents
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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